Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-chloro-3-oxopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-17(21)9-10-20-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXFYCFPDPXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473886 | |
| Record name | Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183720-79-8 | |
| Record name | Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of FMOC-beta-alanine with 3-chloro-3-oxopropyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Carbamic Acid, N-(3-aminopropyl)-, 9H-Fluoren-9-ylmethyl Ester
- CAS : 166410-34-0
- Formula : C₁₈H₂₀N₂O₂
- Molecular Weight : 296.36 g/mol
- Key Differences :
(b) 9H-Fluoren-9-ylmethyl N-(3-Oxopropyl)carbamate
- CAS : 267410-86-6
- Formula: C₁₉H₁₉NO₃
- Molecular Weight : 309.36 g/mol
- Key Differences :
(c) Carbamic Acid, N-[(1S)-2-Chloro-2-oxo-1-(phenylmethyl)ethyl]-, 9H-Fluoren-9-ylmethyl Ester
Structural and Reactivity Comparison Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈ClNO₃ | 343.80 | Chloro-oxo, Fmoc | Electrophilic substitution |
| N-(3-Aminopropyl) variant (166410-34-0) | C₁₈H₂₀N₂O₂ | 296.36 | Primary amine, Fmoc | Nucleophilic peptide coupling |
| 3-Oxopropyl variant (267410-86-6) | C₁₉H₁₉NO₃ | 309.36 | Keto, Fmoc | Conjugation/reduction |
| Benzyl-chloro variant (210767-37-6) | C₂₄H₂₀ClNO₃ | 405.87 | Benzyl, chloro-oxo, Fmoc | Sterically hindered reactions |
Biological Activity
Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester (CAS No. 183720-79-8) is a synthetic compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C18H16ClNO3
- Molecular Weight : 329.78 g/mol
- IUPAC Name : 9H-fluoren-9-ylmethyl N-(3-chloro-3-oxopropyl)carbamate
Carbamic acid derivatives often function as enzyme inhibitors or modulators. The specific interactions of this compound with biological targets have not been extensively documented; however, its structural features suggest potential activity against various enzymes involved in metabolic pathways. The ester functionality allows for hydrolysis to yield the corresponding carbamic acid, which may further interact with target proteins.
Anticancer Activity
Recent studies have indicated that carbamic acid derivatives exhibit promising anticancer properties. Research has shown that compounds similar to carbamic acid, (3-chloro-3-oxopropyl)-, can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, a study demonstrated that certain carbamate derivatives could effectively inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may possess moderate inhibitory effects against various bacterial strains. Such activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 9-fluorenylmethyl chloroformate with appropriate amines or alcohols under controlled conditions. This compound is utilized as a versatile building block in organic synthesis and has applications in developing pharmaceuticals targeting various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
